molecular formula C8H24N2O8S B12630539 (2S)-4-aminobutane-1,2-diol;sulfuric acid CAS No. 920753-47-5

(2S)-4-aminobutane-1,2-diol;sulfuric acid

Cat. No.: B12630539
CAS No.: 920753-47-5
M. Wt: 308.35 g/mol
InChI Key: OXOCSJTYAZUZSX-SCGRZTRASA-N
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Description

The compound (2S)-4-aminobutane-1,2-diol; sulfuric acid is a chemical entity that combines an amino alcohol with sulfuric acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-aminobutane-1,2-diol typically involves the reduction of 4-nitrobutane-1,2-diol using a suitable reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon. The reaction is carried out under mild conditions to ensure the selective reduction of the nitro group to an amino group.

Industrial Production Methods

In an industrial setting, the production of (2S)-4-aminobutane-1,2-diol can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of sulfuric acid in the process helps in the stabilization of the amino alcohol and prevents its degradation.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-aminobutane-1,2-diol undergoes various types of chemical reactions, including:

    Oxidation: The amino alcohol can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl groups in the compound can undergo substitution reactions with halides to form corresponding alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Primary amines.

    Substitution: Alkyl halides.

Scientific Research Applications

(2S)-4-aminobutane-1,2-diol; sulfuric acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways involving amino alcohols.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2S)-4-aminobutane-1,2-diol involves its interaction with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The hydroxyl groups can also participate in hydrogen bonding, affecting the compound’s overall reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    (2S)-4-aminobutane-1,2-diol: A similar compound without the sulfuric acid component.

    4-aminobutane-1,2-diol: Lacks the stereochemistry specified by the (2S) configuration.

    Butane-1,2-diol: Lacks the amino group.

Uniqueness

The presence of both an amino group and hydroxyl groups in (2S)-4-aminobutane-1,2-diol; sulfuric acid makes it unique compared to other similar compounds. The sulfuric acid component further enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

920753-47-5

Molecular Formula

C8H24N2O8S

Molecular Weight

308.35 g/mol

IUPAC Name

(2S)-4-aminobutane-1,2-diol;sulfuric acid

InChI

InChI=1S/2C4H11NO2.H2O4S/c2*5-2-1-4(7)3-6;1-5(2,3)4/h2*4,6-7H,1-3,5H2;(H2,1,2,3,4)/t2*4-;/m00./s1

InChI Key

OXOCSJTYAZUZSX-SCGRZTRASA-N

Isomeric SMILES

C(CN)[C@@H](CO)O.C(CN)[C@@H](CO)O.OS(=O)(=O)O

Canonical SMILES

C(CN)C(CO)O.C(CN)C(CO)O.OS(=O)(=O)O

Origin of Product

United States

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